molecular formula C18H17N3 B12780334 3,3a,4,6,7,12,12b,12c-Octahydrocyclopent(1,2)indolizino(8,7-b)indole-2-carbonitrile CAS No. 95669-30-0

3,3a,4,6,7,12,12b,12c-Octahydrocyclopent(1,2)indolizino(8,7-b)indole-2-carbonitrile

Cat. No.: B12780334
CAS No.: 95669-30-0
M. Wt: 275.3 g/mol
InChI Key: FLJQHUQYKKKXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3a,4,6,7,12,12b,12c-Octahydrocyclopent(1,2)indolizino(8,7-b)indole-2-carbonitrile is a complex organic compound with a unique structure that includes multiple fused rings and a nitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3a,4,6,7,12,12b,12c-Octahydrocyclopent(1,2)indolizino(8,7-b)indole-2-carbonitrile typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include cyclization reactions, nitrile group introduction, and hydrogenation processes. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3a,4,6,7,12,12b,12c-Octahydrocyclopent(1,2)indolizino(8,7-b)indole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3,3a,4,6,7,12,12b,12c-Octahydrocyclopent(1,2)indolizino(8,7-b)indole-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3a,4,6,7,12,12b,12c-Octahydrocyclopent(1,2)indolizino(8,7-b)indole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3a,4,6,7,12,12b,12c-Octahydrocyclopent(1,2)indolizino(8,7-b)indole-2-carboxamide
  • 3,3a,4,6,7,12,12b,12c-Octahydrocyclopent(1,2)indolizino(8,7-b)indole-2-carboxylic acid

Uniqueness

3,3a,4,6,7,12,12b,12c-Octahydrocyclopent(1,2)indolizino(8,7-b)indole-2-carbonitrile is unique due to its specific nitrile group, which can impart distinct chemical reactivity and biological activity compared to its analogs

Properties

CAS No.

95669-30-0

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

9,19-diazapentacyclo[10.7.0.02,9.03,7.013,18]nonadeca-1(12),4,13,15,17-pentaene-5-carbonitrile

InChI

InChI=1S/C18H17N3/c19-9-11-7-12-10-21-6-5-14-13-3-1-2-4-16(13)20-17(14)18(21)15(12)8-11/h1-4,8,12,15,18,20H,5-7,10H2

InChI Key

FLJQHUQYKKKXFK-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC3CC(=CC3C2C4=C1C5=CC=CC=C5N4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.